molecular formula C16H7F6N3O3 B2747426 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 338978-20-4

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No. B2747426
CAS RN: 338978-20-4
M. Wt: 403.24
InChI Key: WDLFZRADBKHECA-UHFFFAOYSA-N
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Description

The compound “7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are a nitrophenoxy group and two trifluoromethyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the nitrophenoxy group could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, the phenoxy group, and the trifluoromethyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the nitro group could undergo reduction reactions, and the trifluoromethyl groups could participate in various organofluorine reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl groups could affect the compound’s polarity and solubility .

Scientific Research Applications

Polymer Synthesis and Properties

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is instrumental in the synthesis of advanced polymers. Its derivatives, such as aromatic polyamides, exhibit remarkable solubility in aprotic solvents and form transparent, flexible films. These materials demonstrate high thermal stability, with glass transition temperatures up to 327°C and significant resistance to thermal degradation in both air and nitrogen atmospheres. This makes them suitable for high-performance applications where durability under extreme conditions is required (Yang & Chen, 1992).

Fluorinated Polyimides

The chemical structure of this compound facilitates the creation of fluorinated polyimides with exceptional solubility and film-forming capabilities. These polymers possess low moisture absorptions and dielectric constants, alongside impressive UV–vis absorption cutoff wavelengths, indicating potential for electronic and optical material applications. Their excellent thermal stability, with decomposition temperatures exceeding 530°C, underscores their suitability for advanced engineering applications (Chung et al., 2008).

Sensing and Detection Applications

Compounds derived from this compound have shown promise in the selective detection of nitroaromatic compounds (NACs), exploiting fluorinated metal-organic frameworks (MOFs). These structures, enhanced with trifluoromethyl groups and extended π-conjugated systems, are highly sensitive to phenolic NACs, especially 2,4,6-trinitrophenol (TNP), highlighting their potential in environmental monitoring and safety applications (Hu et al., 2020).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFZRADBKHECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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